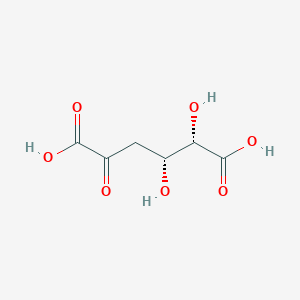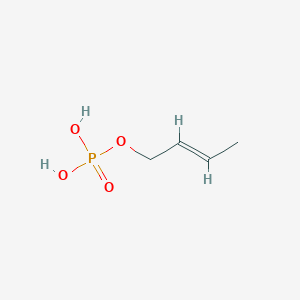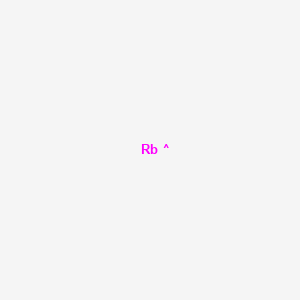
Rb
説明
Rubidium is a rare alkali metal positioned in the first group of the periodic table. It is characterized by its softness, ductility, malleability, strong chemical and photo-emissive activities, low melting point, and easy ionization. Due to these unique properties, rubidium has a variety of applications in fields such as optical and laser technology, electronics, telecommunications, biomedical, space technology, and academic research, particularly in quantum mechanics-based computing devices. The demand for rubidium is anticipated to increase in the near future. It is typically produced in minor quantities from lithium or cesium-rich minerals and natural brines. The extraction of rubidium presents challenges due to the need for a series of physical and chemical treatments that are costly. Research is ongoing to develop efficient, cost-effective, and environmentally friendly methods for the recovery of this metal (Ertan, 2017).
Synthesis Analysis
The synthesis of rubidium compounds, such as rubidium hydrogen phosphate, Rb2Zn2(HPO4)3, involves unique methods that require long nucleation times. This compound is crystallized from a gel under specific conditions, indicating the complexity and specificity of rubidium compound synthesis processes. The crystalline compound exhibits a three-dimensional framework structure, demonstrating the intricate molecular architecture achievable with rubidium (Jensen, Hazell, Vosegaard, & Jakobsen, 2000).
Molecular Structure Analysis
Rubidium compounds like Rb2Zn2(HPO4)3 showcase a three-dimensional framework built from spiral chains of alternating PO4 and ZnO4 tetrahedra. This structure is connected by other PO4 tetrahedra, rubidium ions, and hydrogen bonds, highlighting the complexity and diversity of rubidium's molecular structures. The crystal structure of rubidium hydrogen diaspirinate also provides insights into the coordination environment around rubidium ions, indicating a variety of structural possibilities for rubidium compounds (Jensen et al., 2000; Grimvall & Wengelin, 1967).
Chemical Reactions and Properties
Rubidium shares many physical, chemical, and physiological properties with potassium, positioned immediately below it in the periodic table. These similarities include effects on the contraction of the isolated heart, depolarization of nerve or muscle preparations, and activity of certain intracellular enzyme systems. This indicates that rubidium can participate in a wide range of chemical reactions, mirroring the behavior of potassium in biological and chemical systems (Relman, Roy, & Schwartz, 1955).
Physical Properties Analysis
Rubidium's physical properties are significant for its various applications. It is a soft, highly reactive white metal that resembles sodium (Na) in appearance. Its density, melting point, and boiling point contribute to its use in multiple industries. For instance, its low melting point and high reactivity make it suitable for use in optical and laser technology (Attendorn & Bowen, 1994).
Chemical Properties Analysis
The chemical properties of rubidium include its reactions with other elements and compounds, forming various rubidium compounds. For example, rubidium can form chelating complexes and metal–fulleride compounds, illustrating its versatile chemical behavior. Its reactivity is also a critical factor in its handling and storage, as rubidium must be stored under specific conditions to prevent unwanted reactions (Wagner, 2000).
科学的研究の応用
生物系および医学
ルビジウムイオン(Rb+)は、その生化学的特性がカリウムイオン(K+)に似ているため、生物系におけるK+の代替物としての可能性が研究されています。このことは、this compound同位体をK+輸送経路のトレーサーとして利用する研究につながりました。 医学では、ルビジウム同位体は、分光法およびイメージングを含む核磁気共鳴(NMR)など、さまざまな医療状態の診断と理解に不可欠となる可能性のある生物学的用途のために検討されています .
原子時計と周波数標準
ルビジウムの超微細遷移周波数は、長期的な安定性に優れており、原子時計に最適な元素となっています。ルビジウム原子時計は、航法、衛星技術、通信システムなどにおける用途に不可欠な、ドリフトが小さく安定性の高いことで知られています。 This compound原子の共鳴周波数は時間基準として使用され、さまざまな技術的および科学的取り組みにおいて不可欠な正確な時間測定を提供します .
量子コンピューティングと通信
科学者たちは、リアルタイムの色ビデオまたはゲーム信号を取得するために、リドベルグ状態のルビジウム原子をレシーバーとして使用してきました。これは、ルビジウムが量子コンピューティングと通信技術の発展における可能性を示しています。 リドベルグ状態の原子は、外部場やエネルギーに対して感度が高いため、環境ノイズに対する耐性が高い小型デバイスの開発に適しています .
レーザー冷却と蒸気タービン
ルビジウム蒸気は、レーザー冷却で使用されます。レーザー冷却は、科学者が原子を極低温まで冷却することを可能にする技術であり、さまざまな実験物理学の用途において不可欠です。 さらに、ルビジウムは蒸気タービンの作動流体として機能し、イオン化が容易なため、宇宙船のイオンエンジンに使用されることが検討されています .
ガラスとセラミックの製造
ルビジウム塩は、特殊なガラスやセラミックの製造に使用されます。この元素の特性は、製造プロセスに貢献し、最終製品の品質と機能性を向上させます。 この用途は、光電池や電子管の開発にも及んでおり、ルビジウムは重要な役割を果たしています .
スーパーオキシドの生成
ルビジウムは酸素と反応すると、スーパーオキシドを生成します。スーパーオキシドは、さまざまな科学的用途を持つ化合物です。 この反応は、特に反応性酸素種とそのさまざまな材料や生物系への影響に関する研究において、研究開発において重要です .
作用機序
Target of Action
Rubidium (Rb) is an alkali metal that is very similar to potassium (K) in its biochemical behavior . Its primary targets are the sodium-potassium (Na+/K+) ion exchange pumps present in cell membranes . These pumps play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous cellular processes.
Mode of Action
Rubidium acts analogously to potassium ions (K+). It is rapidly extracted by the myocardium proportional to the blood flow . Rubidium participates in the sodium-potassium (Na+/K+) ion exchange pumps that are present in cell membranes . This interaction results in changes in the electrochemical gradient across the cell membrane.
Biochemical Pathways
The biochemical pathways affected by rubidium are those involving the sodium-potassium pump. This pump plays a critical role in maintaining the cell’s resting potential, enabling signal transduction in neurons, and providing the driving force for several secondary active transport processes . Any alteration in this pathway can have significant downstream effects on cellular function.
Pharmacokinetics
It is known that rubidium is a very soft, silvery-white metal that reacts violently with water and ignites spontaneously in air . These properties could potentially impact its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of rubidium’s action are primarily related to its role in the sodium-potassium pump. By participating in this pump, rubidium can influence the electrochemical gradient across the cell membrane, affecting various cellular processes . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of rubidium. For example, a study on plants showed that the bioaccumulation of rubidium resulted in statistically significant variations in the concentrations of several elements in the roots and leaves of the plants . Furthermore, marked changes in anthocyanins in dandelion resulted from its growth in rubidium-contaminated soil . These findings suggest that the environment can significantly impact the action of rubidium.
将来の方向性
: Zhang, Q., Ma, B., Wang, C., Chen, Y., & Zhang, W. (2023). Comprehensive utilization of complex rubidium ore resources: Mineral dissociation and selective leaching of rubidium and potassium. International Journal of Minerals, Metallurgy and Materials, 30(5), 857-867. DOI: 10.1007/s12613-022-2436-1 : Zhang, Q., Ma, B., Wang, C., Chen, Y., & Zhang, W. (2023). Comprehensive utilization of complex rubidium ore resources: Mineral dissociation and selective leaching of rubidium and potassium. International Journal of Minerals, Metallurgy and Materials, 30(5), 857-867. PDF : Royal Society of Chemistry. (n.d.). Rubidium - Element information, properties and uses. Periodic Table. Link
特性
IUPAC Name |
rubidium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Rb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLNJRXAVVLDKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Rb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Rb | |
| Record name | RUBIDIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064686 | |
| Record name | Rubidium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.468 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Rubidium appears as a soft silvery metal. Shipped in very limited quantities sealed in a copper tube and over packed in a wooden box. Used in electronics., A soft and silver-like metal; Tarnishes in air; Reacts violently with water; [CAMEO] | |
| Record name | RUBIDIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Rubidium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2041 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7440-17-7, 15438-27-4, 22438-27-3 | |
| Record name | RUBIDIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Rubidium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium, isotope of mass 106 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015438274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium, isotope of mass 103 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022438273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11346 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rubidium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUBIDIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLT4718TJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is spin noise spectroscopy and how is it used to study rubidium?
A1: Spin noise spectroscopy is a highly sensitive, non-invasive technique used to study atomic spin fluctuations. Researchers use a far-detuned probe laser beam to measure these fluctuations in rubidium atomic vapor cells. This method allows for the determination of key atomic properties like the transverse relaxation time of rubidium atoms. []
Q2: How does the probe beam’s intensity and frequency affect rubidium spin noise spectra?
A2: The integrated power of rubidium's spin noise spectra scales with the square of the probe beam’s intensity (I²). Additionally, when the probe beam’s frequency detuning (Δ) is larger than half the transmission spectrum's full width at half maximum, the integrated power of the spectra scales inversely with the detuning (Δ⁻¹). []
Q3: What role do buffer gases play in rubidium spin noise spectroscopy?
A3: Buffer gases like neon and helium are often used in rubidium vapor cells. Collisions between these buffer gases and rubidium atoms can cause a dip in the spin noise spectra at specific frequency detunings (Δ), offering insights into collisional effects. []
Q4: How does temperature impact the spin relaxation time of rubidium atoms?
A4: As temperature increases, the transverse relaxation time of rubidium atomic spins decreases. This phenomenon is attributed to the increased frequency of collisions between rubidium atoms and buffer gas particles at higher temperatures. []
Q5: Can rubidium atomic clocks be used for precise measurements in space?
A5: Yes, space-borne rubidium atomic clocks are crucial components of navigation satellite systems like BeiDou III. [] These clocks, rigorously designed to minimize noise and environmental influences, achieve remarkable frequency stability. For instance, version 2 of the BeiDou III rubidium clock demonstrates a one-day stability of 3.9 × 10⁻¹⁵. []
Q6: Can rubidium be used as a tracer for potassium in biological systems?
A6: Yes, rubidium-86 (⁸⁶Rb), with its relatively long half-life of 19.5 days, serves as a useful tracer for potassium in biological studies. Studies in dogs demonstrated that after injection, ⁸⁶this compound distributes to various organs, with concentrations mirroring but exceeding those of potassium. []
Q7: How does the activity of the sodium-potassium ATPase enzyme change with age, and what are the implications for digitalis toxicity?
A7: Studies in dogs and guinea pigs reveal that myocardial sodium-potassium ATPase activity, crucial for maintaining cellular ion balance, is significantly higher in younger animals compared to adults. This age-dependent difference in enzyme activity may contribute to the increased tolerance of young animals to digitalis glycosides. []
Q8: How does rubidium bromoacetate behave thermally?
A9: Thermal analysis and X-ray absorption spectroscopy studies reveal that a solvate compound of rubidium bromoacetate and bromoacetic acid (1:1) decomposes upon heating. Initially, it breaks down into its constituent compounds. Then, bromoacetic acid evaporates, while rubidium bromoacetate further decomposes into rubidium bromide and partially forms polyglycolide. []
Q9: Can rubidium be incorporated into perovskite structures for optoelectronic applications?
A10: Yes, rubidium can be incorporated into perovskite structures, particularly Sn-rich perovskites, to improve their crystallinity and film quality for enhanced optoelectronic applications. Theoretical calculations suggest that rubidium incorporation lowers the surface energy of specific crystal planes, leading to preferential growth and improved film properties. []
Q10: How does rubidium affect the formation of a specific double molybdate with silver?
A11: In the Ag₂MoO₄–Cs₂MoO₄ system, the presence of rubidium leads to the formation of a new double molybdate, CsAg₃(MoO₄)₂. This compound exhibits a unique crystal structure where rubidium ions occupy specific sites within the framework, influencing the arrangement of silver, molybdenum, and oxygen atoms. []
Q11: How is rubidium extracted from industrial byproducts?
A12: Rubidium can be extracted from industrial byproducts like those from borax production. Samples from the Eti Mine Kirka Boron Management facility showed significant rubidium content. Melting the byproduct with a calcium chloride-calcium carbonate mixture effectively transferred rubidium into solution, enabling further purification and recovery. []
Q12: Can rubidium and cesium be selectively recovered from brines?
A13: Yes, solvent extraction techniques offer a viable method for selectively recovering rubidium and cesium from various brines, including those from salt lakes, underground water, and oil/gas fields. Several extraction agents, including phenols and crown ethers, have been investigated for this purpose. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




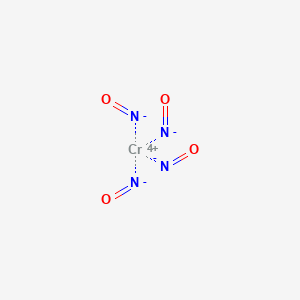
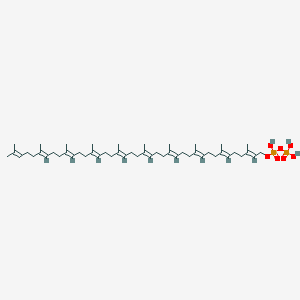

![(2S,3S,4S,5R,6S)-6-[[(1R,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1232844.png)
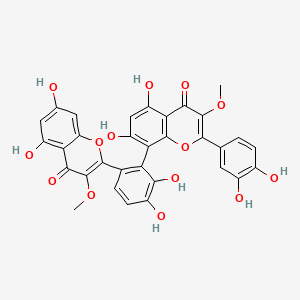
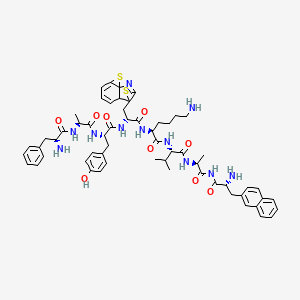

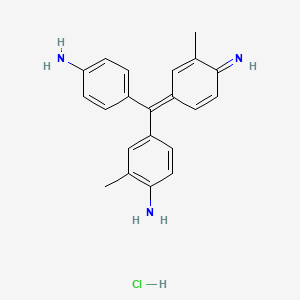
![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(2-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1232850.png)
![[(9Z)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B1232851.png)
![methyl (S)-phenyl[(R)-piperidin-2-yl]acetate](/img/structure/B1232852.png)
